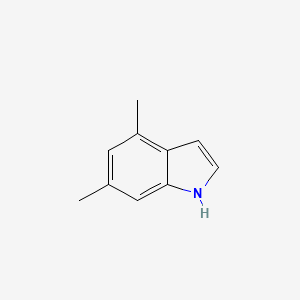

4,6-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQJZHJZJSFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431428 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75948-77-5 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-dimethyl-1H-indole from 3,5-dimethylphenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethyl-1H-indole, a valuable scaffold in medicinal chemistry, from 3,5-dimethylphenylhydrazine. The core of this process is the Fischer indole synthesis, a classic and versatile method for the formation of the indole ring system. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations to facilitate a thorough understanding of the synthesis.

Introduction: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]

In the context of this guide, the synthesis of 4,6-dimethyl-1H-indole involves the reaction of 3,5-dimethylphenylhydrazine with acetaldehyde. The methyl groups on the phenylhydrazine ring direct the cyclization to form the desired 4,6-disubstituted indole product.

Reaction Mechanism and Experimental Workflow

The synthesis of 4,6-dimethyl-1H-indole from 3,5-dimethylphenylhydrazine and acetaldehyde via the Fischer indole synthesis can be broken down into several key mechanistic steps. The overall experimental workflow involves the preparation of the starting materials, the main reaction, and the purification of the final product.

Signaling Pathway of the Fischer Indole Synthesis

The following diagram illustrates the key steps in the Fischer indole synthesis of 4,6-dimethyl-1H-indole.

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4,6-dimethyl-1H-indole.

Caption: General experimental workflow for the synthesis.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4,6-dimethyl-1H-indole.

Preparation of 3,5-Dimethylphenylhydrazine Hydrochloride

3,5-Dimethylphenylhydrazine can be prepared from 3,5-dimethylaniline via a diazo reaction followed by reduction. A typical procedure involves the diazotization of 3,5-dimethylaniline with sodium nitrite in hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like sodium pyrosulfite.[2]

Synthesis of 4,6-Dimethyl-1H-indole

Materials:

-

3,5-Dimethylphenylhydrazine hydrochloride

-

Acetaldehyde

-

Glacial Acetic Acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Add acetaldehyde to the reaction mixture.

-

If not already present, add the acid catalyst (e.g., a few drops of concentrated sulfuric acid if using ethanol as a solvent).

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 4,6-dimethyl-1H-indole.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of substituted indoles. Please note that specific yields for 4,6-dimethyl-1H-indole may vary depending on the exact conditions used.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3,5-Dimethylphenylhydrazine | 1 equivalent | Starting material. |

| Acetaldehyde | 1 - 1.2 equivalents | The carbonyl component. |

| Catalyst | ||

| Acetic Acid | Solvent/Catalyst | A common choice for this reaction. |

| Polyphosphoric Acid (PPA) | - | Can be used as a stronger catalyst. |

| Zinc Chloride (ZnCl₂) | Catalytic amount | A common Lewis acid catalyst. |

| Reaction Conditions | ||

| Temperature | Reflux | Typically in the range of 80-120 °C. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

| Yield | 60-90% | Typical yields for Fischer indole synthesis. |

| Purification | Column Chromatography | Silica gel with hexane/ethyl acetate eluent. |

Characterization of 4,6-Dimethyl-1H-indole

The structure and purity of the synthesized 4,6-dimethyl-1H-indole should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the indole ring, a signal for the N-H proton, and singlets for the two methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons of the indole core and the two methyl carbons.

-

IR (Infrared Spectroscopy): A characteristic N-H stretching band is expected in the region of 3300-3500 cm⁻¹.

-

MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of 4,6-dimethyl-1H-indole (C₁₀H₁₁N, M.W. 145.20) should be observed.

Conclusion

The Fischer indole synthesis provides an effective and versatile route for the preparation of 4,6-dimethyl-1H-indole from 3,5-dimethylphenylhydrazine and acetaldehyde. By carefully selecting the acid catalyst, solvent, and reaction conditions, this synthesis can be optimized to achieve high yields of the desired product. Proper purification and thorough spectroscopic characterization are essential to ensure the identity and purity of the final compound, which is of significant interest in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4,6-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4,6-dimethyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the most prevalent synthetic methodology, the Fischer indole synthesis, including the preparation of its key precursor, (3,5-dimethylphenyl)hydrazine. Experimental protocols, quantitative data, and reaction pathways are presented to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: The Fischer Indole Synthesis

The most direct and widely employed method for the synthesis of 4,6-dimethyl-1H-indole is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the target molecule, the key starting materials are (3,5-dimethylphenyl)hydrazine and a suitable carbonyl compound, such as chloroacetaldehyde dimethyl acetal.

Overall Reaction Pathway

A two-step synthetic approach to 4,6-dimethyl-1H-indole.

Starting Material 1: (3,5-Dimethylphenyl)hydrazine

The precursor, (3,5-dimethylphenyl)hydrazine, is typically synthesized from 3,5-dimethylaniline via a two-step process involving diazotization followed by reduction.

Experimental Protocol: Synthesis of (3,5-Dimethylphenyl)hydrazine[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylaniline | 121.18 | 24.2 g | 0.2 |

| 10N Hydrochloric Acid | 36.46 | 57.5 mL | - |

| Sodium Nitrite | 69.00 | 15.0 g | 0.217 |

| Sodium Metabisulfite | 190.11 | 64.0 g | 0.337 |

| Sodium Hydroxide | 40.00 | 65.0 g | 1.625 |

| Water | 18.02 | As needed | - |

Procedure:

-

Diazotization: In a 600 mL beaker, add 200 mL of water and stir. Add 57.5 mL of 10N hydrochloric acid and 24.2 g of 3,5-dimethylaniline. Cool the mixture to below 0°C in an ice-salt bath. Slowly add a solution of 15.0 g of sodium nitrite in 30 g of water, maintaining the temperature below 0°C. After the addition is complete, continue stirring for 20 minutes. Filter the cold solution to obtain the filtrate containing the diazonium salt.

-

Reduction and Hydrolysis: In a separate 1000 mL beaker, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide in 250 mL of water, ensuring the pH is around 7 and the temperature is maintained between 10-35°C. Slowly add the previously prepared cold diazonium salt filtrate to this solution. The temperature of the reaction mixture should be kept around 20°C and the pH at 7. Continue the reaction for 30 minutes. Heat the reaction mixture to 80°C and slowly add 172.5 mL of hydrochloric acid. Continue heating to 97-100°C and maintain this temperature for 30 minutes. After cooling, the resulting (3,5-dimethylphenyl)hydrazine can be isolated. The product purity is reported to be greater than 98%.[1]

Starting Material 2: Carbonyl Compound

A suitable C2-synthon is required for the Fischer indole synthesis. Chloroacetaldehyde dimethyl acetal is a commonly used reagent for this purpose as it is a stable precursor to the reactive chloroacetaldehyde.

Synthesis of 4,6-dimethyl-1H-indole

The final step involves the reaction of (3,5-dimethylphenyl)hydrazine with the carbonyl compound under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of 4,6-dimethyl-1H-indole

While a specific literature procedure with chloroacetaldehyde dimethyl acetal for this exact indole was not found, a general procedure for the Fischer indole synthesis is as follows. The specific conditions would require optimization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3,5-Dimethylphenyl)hydrazine | 136.19 | (To be determined) | (To be determined) |

| Chloroacetaldehyde dimethyl acetal | 124.57 | (To be determined) | (To be determined) |

| Acid Catalyst (e.g., H₂SO₄, Polyphosphoric acid) | - | Catalytic amount | - |

| Solvent (e.g., Ethanol, Acetic Acid) | - | (To be determined) | - |

General Procedure:

-

Hydrazone Formation (optional, can be in situ): (3,5-Dimethylphenyl)hydrazine and chloroacetaldehyde dimethyl acetal are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to form the corresponding hydrazone.

-

Cyclization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the reaction mixture.[2] The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 4,6-dimethyl-1H-indole.

Alternative Synthetic Routes

While the Fischer indole synthesis is the most common, other named reactions can, in principle, be adapted for the synthesis of 4,6-dimethyl-1H-indole, although they may require more complex starting materials.

Logical Relationship of Alternative Syntheses

Alternative named reactions for indole synthesis.

-

Madelung Synthesis: This would involve the intramolecular cyclization of an N-acyl-o-toluidine derivative, such as N-(2,4,6-trimethylphenyl)formamide, using a strong base at high temperatures.

-

Bischler-Möhlau Synthesis: This route would require the reaction of an α-haloketone with an excess of 3,5-dimethylaniline.

-

Reissert Synthesis: This synthesis would start from 2,4-dimethyl-6-nitrotoluene and diethyl oxalate, followed by reductive cyclization.

These alternative routes are generally less direct for this specific substitution pattern compared to the Fischer indole synthesis.

Quantitative Data and Spectroscopic Characterization

Expected Reaction Yield:

| Synthesis Route | Reported Yield Range (General) |

| Fischer Indole Synthesis | 40-80% |

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H |

| ~7.1 | s | 1H | H-5 |

| ~6.9 | s | 1H | H-7 |

| ~6.8 | m | 1H | H-2 |

| ~6.3 | m | 1H | H-3 |

| ~2.4 | s | 3H | 4-CH₃ |

| ~2.3 | s | 3H | 6-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C-7a |

| ~132 | C-4 |

| ~130 | C-6 |

| ~128 | C-3a |

| ~122 | C-2 |

| ~120 | C-5 |

| ~108 | C-7 |

| ~100 | C-3 |

| ~21 | 4-CH₃ |

| ~18 | 6-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1470 | C=C stretch (aromatic) |

MS (Mass Spectrometry)

| m/z | Assignment |

| 145 | [M]⁺ |

| 130 | [M-CH₃]⁺ |

Experimental Workflow for Synthesis and Characterization

General workflow for the synthesis and characterization of 4,6-dimethyl-1H-indole.

This guide provides a foundational understanding for the synthesis of 4,6-dimethyl-1H-indole. Researchers should consult specific literature for detailed optimization of reaction conditions to achieve the best possible yields and purity.

References

An In-Depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 4,6-dimethyl-1H-indole. This guide has been compiled by leveraging data from closely related and well-characterized indole derivatives, particularly other dimethyl-substituted indoles. The information presented herein, especially quantitative data and experimental protocols, should be considered as estimations and starting points for further research.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The indole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. Methyl-substituted indoles, in particular, have garnered significant interest as their substitution pattern can fine-tune the electronic and steric properties, thereby influencing their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of 4,6-dimethyl-1H-indole, a member of the dimethylindole family.

Physicochemical Properties

| Property | Estimated Value | Notes |

| CAS Number | 75948-77-5[1] | Confirmed for 4,6-dimethyl-1H-indole. |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| Appearance | Off-white to light-colored solid | Based on related dimethylindoles. |

| Melting Point | Not available | Expected to be a solid at room temperature. For comparison, 2,3-dimethylindole has a melting point of 105-107 °C, and 2,5-dimethylindole has a melting point of 64-66 °C. |

| Boiling Point | Not available | Expected to be significantly higher than that of indole (253-254 °C) due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform). Sparingly soluble in water. | Typical for indole derivatives. |

Spectroscopic Characterization

Detailed experimental spectra for 4,6-dimethyl-1H-indole are not available in public spectral databases. The following table provides predicted and expected spectroscopic characteristics based on the analysis of other indole derivatives and the principles of spectroscopic interpretation.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons at C2, C3, C5, and C7 will show characteristic chemical shifts and coupling patterns. Methyl Protons: Two sharp singlets, each integrating to 3H, in the upfield region (δ 2.0-2.5 ppm), corresponding to the methyl groups at C4 and C6. N-H Proton: A broad singlet in the downfield region (δ 8.0-8.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 100-140 ppm. The chemical shifts will be influenced by the positions of the methyl groups and the nitrogen atom. Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm). |

| Infrared (IR) | N-H Stretch: A characteristic sharp to medium band around 3400 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. C=C Stretch (Aromatic): Strong bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): An intense peak at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation: Characteristic fragmentation patterns for indoles, including the loss of HCN and methyl radicals. |

Synthesis and Reactivity

Synthetic Approaches

The Fischer indole synthesis is a versatile and widely used method for the preparation of substituted indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of 4,6-dimethyl-1H-indole, the logical starting materials would be (3,5-dimethylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

Another common method is the Leimgruber-Batcho indole synthesis, which is particularly useful for preparing indoles with specific substitution patterns on the benzene ring. This two-step process begins with the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

General Reactivity

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site of substitution is generally the C3 position due to the stability of the resulting intermediate. The presence of two electron-donating methyl groups at the C4 and C6 positions is expected to further activate the benzene ring towards electrophilic attack. Common reactions of indoles include:

-

Electrophilic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at the C3 position.

-

Vilsmeier-Haack Reaction: Formylation at the C3 position using phosphorus oxychloride and dimethylformamide.

-

N-Alkylation/Acylation: The nitrogen atom of the pyrrole ring can be alkylated or acylated under basic conditions.

Experimental Protocols

Synthesis of 2,5-dimethyl-1H-indole (Adapted from a general Fischer Indole Synthesis protocol)

Materials:

-

(p-tolyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (p-tolyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with stirring to 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dimethyl-1H-indole.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Fischer Indole Synthesis Workflow

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway involvements for 4,6-dimethyl-1H-indole have not been reported in the literature. However, the indole nucleus is a common scaffold in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Substituted indoles have been shown to modulate various signaling pathways. For instance, many indole derivatives exhibit anticancer activity by inhibiting protein kinases, disrupting microtubule polymerization, or inducing apoptosis.

The following diagram illustrates a generalized experimental workflow for assessing the cytotoxic activity of a compound like 4,6-dimethyl-1H-indole against cancer cell lines, a common starting point for evaluating the biological potential of novel indole derivatives.

Cytotoxicity Assessment Workflow

Given the prevalence of indole derivatives as kinase inhibitors in cancer therapy, a potential area of investigation for 4,6-dimethyl-1H-indole would be its effect on cancer-related signaling pathways. The diagram below represents a simplified, hypothetical signaling cascade that is often targeted by small molecule inhibitors.

Hypothetical Kinase Inhibition

Conclusion

While specific experimental data for 4,6-dimethyl-1H-indole is sparse, this technical guide provides a foundational understanding of its expected chemical properties, synthetic routes, and potential for biological activity based on the well-established chemistry of the indole scaffold and its derivatives. The provided experimental protocols and workflow diagrams offer a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental investigation is necessary to fully elucidate the specific characteristics of 4,6-dimethyl-1H-indole and to explore its potential applications in medicinal chemistry and materials science.

References

Spectroscopic Analysis of 4,6-dimethyl-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyl-1H-indole, targeting researchers, scientists, and professionals in drug development. The guide details the available and predicted spectroscopic data, outlines experimental protocols for acquiring such data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for 4,6-dimethyl-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, data for the closely related 3,4-dimethyl-1H-indole is provided for ¹H and ¹³C NMR as a predictive reference.

Mass Spectrometry

The mass spectrum of 4,6-dimethyl-1H-indole has been reported with a molecular ion peak (M+) at m/z 145, which corresponds to its molecular weight.

| Ion | m/z | Relative Abundance |

| [M]+ | 145 | 100% |

Table 1: Mass Spectrometry Data for 4,6-dimethyl-1H-indole

¹H NMR Spectroscopy (Predicted based on 3,4-dimethyl-1H-indole)

The following table presents the ¹H NMR chemical shifts for 3,4-dimethyl-1H-indole, which can be used to predict the approximate chemical shifts for 4,6-dimethyl-1H-indole. The data was recorded in CDCl₃ at 500 MHz.

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| NH | 7.80 | s | - |

| H-7 | 7.19 | d | 8.1 |

| H-5 | 7.09 | t | 7.6 |

| H-2 | 6.93 | d | 0.8 |

| H-6 | 6.87 | d | 7.1 |

| 4-CH₃ | 2.78 | s | - |

| 3-CH₃ | 2.56 | d | 0.9 |

Table 2: ¹H NMR Data for 3,4-dimethyl-1H-indole

For 4,6-dimethyl-1H-indole, one would expect two singlets for the two methyl groups, likely in the range of 2.2-2.8 ppm. The aromatic protons would show a different splitting pattern due to the change in substitution.

¹³C NMR Spectroscopy (Predicted based on 3,4-dimethyl-1H-indole)

The ¹³C NMR chemical shifts for 3,4-dimethyl-1H-indole are provided below as a reference for predicting the spectrum of 4,6-dimethyl-1H-indole. The data was recorded in CDCl₃ at 125 MHz.

| Carbon | Chemical Shift (δ) [ppm] |

| C-7a | 136.96 |

| C-3a | 131.43 |

| C-4 | 126.73 |

| C-2 | 122.15 |

| C-5 | 121.95 |

| C-6 | 120.69 |

| C-3 | 112.72 |

| C-7 | 109.12 |

| 4-CH₃ | 20.15 |

| 3-CH₃ | 13.19 |

Table 3: ¹³C NMR Data for 3,4-dimethyl-1H-indole

For 4,6-dimethyl-1H-indole, the chemical shifts of the methyl carbons and the aromatic carbons would be influenced by their respective positions on the indole ring.

Infrared (IR) Spectroscopy (Predicted)

A predicted Infrared spectrum of 4,6-dimethyl-1H-indole would exhibit the following characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-H Bend (Aromatic) | 900-675 | Strong |

Table 4: Predicted IR Absorption Bands for 4,6-dimethyl-1H-indole

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 4,6-dimethyl-1H-indole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, 256 to 1024 scans or more may be required depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum, perform baseline correction, and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount of solid 4,6-dimethyl-1H-indole in a volatile solvent such as methylene chloride.

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1] A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will show the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile 4,6-dimethyl-1H-indole sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[2]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+).[2][3][4]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 4,6-dimethyl-1H-indole.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

1H NMR and 13C NMR spectral analysis of 4,6-dimethyl-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-dimethyl-1H-indole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral analysis is critical for structure elucidation, verification, and the assessment of purity. This technical guide provides a detailed examination of the ¹H and ¹³C NMR spectral characteristics of 4,6-dimethyl-1H-indole.

Indole and its derivatives are a significant class of heterocyclic compounds that are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the indole ring profoundly influences its chemical properties and biological activity. Therefore, unambiguous characterization of substituted indoles, such as 4,6-dimethyl-1H-indole, is of paramount importance.

This guide will present a detailed summary of the expected ¹H and ¹³C NMR data for 4,6-dimethyl-1H-indole, based on the analysis of closely related structures. It will also provide comprehensive experimental protocols for acquiring high-quality NMR spectra and will feature visualizations to illustrate the logical workflow of spectral analysis and the key correlations used in signal assignment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.[1]

Sample Preparation

-

Sample Purity : Ensure the sample of 4,6-dimethyl-1H-indole is of high purity. Impurities can complicate spectral analysis.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Sample Concentration : Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C nuclei to 0.00 ppm. Many deuterated solvents are now available with TMS already added.

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

¹H NMR Spectroscopy :

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width : A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width : A spectral width of 0 to 220 ppm is standard for ¹³C NMR.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC) :

-

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, typically over two to three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.

-

Data Presentation

Table 1: ¹H NMR Data for 3,4-dimethyl-1H-indole in CDCl₃ [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.80 | s | - |

| H-7 | 7.19 | d | 8.1 |

| H-6 | 7.09 | t | 7.6 |

| H-2 | 6.93 | d | 0.8 |

| H-5 | 6.87 | d | 7.1 |

| 4-CH₃ | 2.78 | s | - |

| 3-CH₃ | 2.56 | d | 0.9 |

Table 2: ¹³C NMR Data for 3,4-dimethyl-1H-indole in CDCl₃ [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-7a | 136.96 |

| C-3a | 131.43 |

| C-4 | 126.73 |

| C-2 | 122.15 |

| C-6 | 121.95 |

| C-5 | 120.69 |

| C-3 | 112.72 |

| C-7 | 109.12 |

| 4-CH₃ | 20.15 |

| 3-CH₃ | 13.19 |

Spectral Analysis and Structure Elucidation

The analysis of the NMR spectra of 4,6-dimethyl-1H-indole would involve the following steps, illustrated by the workflow diagram below.

For 4,6-dimethyl-1H-indole, the key steps in signal assignment would be:

-

¹H NMR Analysis :

-

The N-H proton will appear as a broad singlet, typically downfield.

-

The aromatic protons (H-2, H-3, H-5, and H-7) will show characteristic chemical shifts and coupling patterns.

-

The two methyl groups will appear as singlets, with their chemical shifts influenced by their position on the indole ring.

-

-

¹³C NMR Analysis :

-

Ten distinct carbon signals are expected: eight for the indole core and two for the methyl groups.

-

The chemical shifts of the carbons will be indicative of their electronic environment.

-

-

2D NMR for Unambiguous Assignment :

-

HSQC would be used to definitively link each proton to its directly attached carbon.

-

HMBC would be crucial for identifying the quaternary carbons (C-3a, C-4, C-6, and C-7a) by observing their correlations to nearby protons. For example, the protons of the 4-CH₃ group would show HMBC correlations to C-3a, C-4, and C-5. The protons of the 6-CH₃ group would correlate with C-5, C-6, and C-7. These long-range correlations are essential for confirming the substitution pattern.

-

The following diagram illustrates the expected key long-range (HMBC) and through-bond (COSY) correlations for 4,6-dimethyl-1H-indole.

References

Spectroscopic Analysis of 4,6-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 4,6-dimethyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages established principles of spectroscopy and data from analogous indole derivatives to present a predictive analysis. This information is intended to support researchers in the identification, characterization, and quality control of 4,6-dimethyl-1H-indole and related compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

The mass spectrum of 4,6-dimethyl-1H-indole is predicted to be dominated by the molecular ion peak, with characteristic fragmentation patterns arising from the indole core and its methyl substituents. The expected molecular weight of 4,6-dimethyl-1H-indole (C₁₀H₁₁N) is approximately 145.20 g/mol .

| Predicted Fragment Ion (m/z) | Proposed Structure/Identity | Relative Abundance | Notes on Fragmentation |

| 145 | [M]⁺ (Molecular Ion) | High | The molecular ion is expected to be prominent due to the stability of the aromatic indole ring system. |

| 144 | [M-H]⁺ | Moderate | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |

| 130 | [M-CH₃]⁺ | High | Loss of a methyl radical is a characteristic fragmentation for methylated aromatic compounds, leading to a stable ion. This is often the base peak. |

| 115 | [M-2H-HCN]⁺ | Low | Subsequent loss of HCN from the pyrrole ring, a hallmark of indole fragmentation. |

| 103 | [M-CH₃-HCN]⁺ | Moderate | Loss of hydrogen cyanide (HCN) from the [M-CH₃]⁺ ion. |

| 77 | [C₆H₅]⁺ | Low | Represents the benzene ring fragment. |

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum of 4,6-dimethyl-1H-indole using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

GC Conditions:

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4,6-dimethyl-1H-indole in a suitable volatile solvent such as methanol or dichloromethane.

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 4,6-dimethyl-1H-indole under electron ionization is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways involve the loss of a proton or a methyl group.

Caption: Predicted mass spectrometry fragmentation pathway for 4,6-dimethyl-1H-indole.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of 4,6-dimethyl-1H-indole is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and C-N bonds, as well as vibrations associated with the methyl groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3450 - 3350 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on the benzene and pyrrole rings. |

| 2960 - 2850 | Aliphatic C-H stretch | Medium | Asymmetric and symmetric stretching of the methyl groups. |

| 1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | In-plane vibrations of the benzene and pyrrole rings. |

| 1470 - 1440 | C-H bend (methyl) | Medium | Asymmetric bending of the methyl groups. |

| 1380 - 1365 | C-H bend (methyl) | Weak-Medium | Symmetric "umbrella" bending of the methyl groups. |

| 1350 - 1250 | C-N stretch | Medium-Strong | Stretching vibration of the C-N bond within the pyrrole ring. |

| 850 - 750 | C-H out-of-plane bend | Strong | Bending vibrations of the C-H bonds on the substituted benzene ring. The exact position can be indicative of the substitution pattern. |

Experimental Protocol for IR Spectroscopy

The following protocol describes a general method for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of solid 4,6-dimethyl-1H-indole.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Measurement Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Apodization: Happ-Genzel.

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 4,6-dimethyl-1H-indole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

IR Spectroscopy Analysis Workflow

The process of analyzing the IR spectrum of 4,6-dimethyl-1H-indole involves a systematic comparison of the observed absorption bands with known characteristic frequencies for different functional groups.

Caption: A logical workflow for the analysis of an IR spectrum of 4,6-dimethyl-1H-indole.

This guide provides a foundational understanding of the expected mass spectrometric and IR spectroscopic features of 4,6-dimethyl-1H-indole. Experimental verification is recommended to confirm these predictions. The provided protocols offer a starting point for developing robust analytical methods for this compound.

An In-depth Technical Guide to the Solubility and Stability of 4,6-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4,6-dimethyl-1H-indole. Due to the limited publicly available data for this specific molecule, this guide also incorporates data from closely related indole derivatives to provide a predictive assessment of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are also included to facilitate further research.

Physicochemical Properties of 4,6-dimethyl-1H-indole

4,6-dimethyl-1H-indole is an aromatic heterocyclic organic compound. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with methyl groups substituted at the 4 and 6 positions. The presence of the indole nucleus and the lipophilic methyl groups are key determinants of its solubility and stability profile.

Solubility Profile

Indole itself has low solubility in water (approximately 1.9 g/L at 20°C) and is soluble in polar organic solvents.[1] The addition of two methyl groups to the benzene ring of the indole core in 4,6-dimethyl-1H-indole is expected to increase its lipophilicity and, consequently, decrease its aqueous solubility while enhancing its solubility in non-polar organic solvents.

For a related compound, 2,3-dimethyl-1H-indole, it is reported to have limited solubility in water and is more soluble in non-polar solvents like hexane and toluene.[2] It is anticipated that 4,6-dimethyl-1H-indole will exhibit similar behavior.

Table 1: Predicted Solubility of 4,6-dimethyl-1H-indole in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The non-polar dimethylated indole structure is expected to have limited favorable interactions with water molecules. |

| Methanol | Moderate to High | The alcohol can act as a hydrogen bond donor and acceptor, facilitating dissolution of the indole. | |

| Ethanol | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and its high polarity can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | The polar nature of acetonitrile suggests a moderate level of solubility. | |

| Non-Polar | Dichloromethane (DCM) | High | The overall non-polar character of the molecule should allow for high solubility in this common organic solvent. |

| Toluene | High | The aromatic nature of toluene can have favorable π-stacking interactions with the indole ring system, leading to good solubility. | |

| Hexanes | Moderate to High | As a highly non-polar solvent, hexanes are expected to effectively solvate the lipophilic 4,6-dimethyl-1H-indole. |

Stability Profile

Specific stability data for 4,6-dimethyl-1H-indole is not extensively documented. However, indole and its derivatives are generally stable under standard laboratory conditions. A Safety Data Sheet for the related compound, 4,6-dimethyl-1H-indole-2,3-dione, indicates that it is stable under recommended storage conditions.[3] This suggests that the 4,6-dimethyl-1H-indole core is not inherently unstable.

Key factors that can influence the stability of indole derivatives include:

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

-

Acid/Base Conditions: While generally stable, extreme pH conditions can lead to degradation. The NH proton of the indole ring is weakly acidic.

-

Temperature: As with most organic molecules, elevated temperatures can lead to thermal decomposition.

-

Light: Photodegradation can occur, and it is advisable to store indole derivatives in amber vials or protected from light.

Experimental Protocols

To obtain definitive data on the solubility and stability of 4,6-dimethyl-1H-indole, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,6-dimethyl-1H-indole to a series of vials, each containing a known volume of a selected solvent.

-

Ensure enough solid is present so that some remains undissolved at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of 4,6-dimethyl-1H-indole of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are typically conducted under conditions more severe than accelerated stability testing.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4,6-dimethyl-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Characterize the major degradation products.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the general workflow for the experimental determination of the solubility and stability of 4,6-dimethyl-1H-indole.

Caption: Workflow for determining the solubility and stability of 4,6-dimethyl-1H-indole.

Biological Context and Potential Applications

While no specific signaling pathway has been directly attributed to 4,6-dimethyl-1H-indole in the literature, the indole scaffold is a well-known pharmacophore with a wide range of biological activities. Indole itself acts as a signaling molecule in bacteria, regulating processes such as biofilm formation, drug resistance, and virulence.

Derivatives of 4,6-dimethyl-1H-indole have shown promise in drug discovery. For instance, N-cyclohexyl-4,6-dimethyl-1H-indole-2-carboxamide has been identified as a potential anti-tuberculosis agent.[4] This suggests that the 4,6-dimethyl-1H-indole core may be a valuable starting point for the development of new therapeutics. The solubility and stability data for this core structure are therefore critical for any drug development program.

Logical Relationship for Drug Discovery Application

The diagram below illustrates the logical progression from the core compound to a potential drug candidate, highlighting the importance of its physicochemical properties.

Caption: Logical workflow for the development of drugs based on the 4,6-dimethyl-1H-indole scaffold.

References

- 1. Buy 4,6-dimethyl-1H-indole-2,3-dione | 49820-06-6 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]

Electronic Properties of the 4,6-Dimethyl-1H-Indole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electronic properties of the 4,6-dimethyl-1H-indole ring system is limited in publicly available literature. This guide synthesizes information from studies on the parent indole molecule and its other methylated derivatives to provide a comprehensive overview of its expected electronic characteristics and the methodologies for their determination.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The strategic placement of methyl groups on the indole ring, as in the 4,6-dimethyl-1H-indole system, can significantly modulate its electronic structure, thereby influencing its reactivity, photophysical behavior, and biological interactions.[3] Understanding these electronic properties is paramount for the rational design of novel therapeutics and functional organic materials. This technical guide provides an in-depth exploration of the core electronic features of the 4,6-dimethyl-1H-indole ring system, detailed experimental protocols for their characterization, and an illustrative representation of its potential role in biological signaling pathways.

Core Electronic Properties

The electronic properties of the 4,6-dimethyl-1H-indole ring system are governed by the aromatic pyrrole-fused benzene ring. The introduction of two electron-donating methyl groups at the 4 and 6 positions is expected to increase the electron density of the aromatic system, thereby influencing its frontier molecular orbitals and electrochemical behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. For indole and its derivatives, the HOMO is typically distributed over the entire ring system, with significant contributions from the C2-C3 bond of the pyrrole ring, while the LUMO is also delocalized across the bicyclic structure.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the lowest electronic transition.[5]

The methyl groups at positions 4 and 6 are anticipated to raise the energy of the HOMO due to their positive inductive effect, leading to a smaller HOMO-LUMO gap compared to the parent indole.[3] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[4]

Table 1: Predicted Electronic Properties of 4,6-Dimethyl-1H-Indole

| Property | Predicted Value/Trend | Influence of Methyl Groups |

| HOMO Energy | Higher than indole | Electron-donating effect increases electron density |

| LUMO Energy | Slightly altered compared to indole | Less pronounced effect compared to HOMO |

| HOMO-LUMO Gap | Smaller than indole | Increased reactivity and red-shifted absorption |

Spectroscopic Properties

2.2.1 UV-Vis Absorption Spectroscopy

Indole and its derivatives typically exhibit two main absorption bands in the ultraviolet region, corresponding to π-π* transitions. The introduction of methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the destabilization of the HOMO.

2.2.2 Fluorescence Spectroscopy

Many indole derivatives are fluorescent, and their emission properties are sensitive to the local environment. The fluorescence emission of 4,6-dimethyl-1H-indole is expected to be influenced by the nature of the solvent.

Table 2: Expected Spectroscopic Data for 4,6-Dimethyl-1H-Indole

| Spectroscopic Parameter | Expected Range/Observation | Notes |

| Absorption Maximum (λmax) | Red-shifted compared to indole | Due to the electron-donating nature of methyl groups. |

| Molar Absorptivity (ε) | High, typical for aromatic systems | Indicates strong absorption of light. |

| Emission Maximum (λem) | Solvent-dependent | Stokes shift is expected. |

| Quantum Yield (ΦF) | Moderate to high | Dependent on solvent and temperature. |

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The electron-rich nature of the 4,6-dimethyl-1H-indole ring system suggests it will be susceptible to oxidation. The methyl groups are expected to lower the oxidation potential compared to unsubstituted indole.

Table 3: Predicted Electrochemical Data for 4,6-Dimethyl-1H-Indole

| Electrochemical Parameter | Predicted Value/Trend | Implication |

| Oxidation Potential (Eox) | Lower than indole | Easier to remove an electron from the HOMO. |

| Reduction Potential (Ered) | More negative than indole | More difficult to add an electron to the LUMO. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the electronic properties of the 4,6-dimethyl-1H-indole ring system.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 4,6-dimethyl-1H-indole.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4,6-dimethyl-1H-indole of known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Record the absorbance spectra of the prepared solutions of 4,6-dimethyl-1H-indole over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration at λmax. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.[6][7]

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of 4,6-dimethyl-1H-indole.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4,6-dimethyl-1H-indole in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[8]

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator over a range of wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy) and scan the emission monochromator.[9]

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of 4,6-dimethyl-1H-indole.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Solution Preparation: Prepare a solution of 4,6-dimethyl-1H-indole in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value.[12]

-

Data Analysis: Identify the anodic and cathodic peak potentials. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for a reversible process.

Potential Role in Biological Signaling

Indole and its derivatives are known to act as signaling molecules in various biological systems.[13] They can interact with a range of biological targets, including receptors and enzymes. For example, many indole-containing compounds are known to interact with protein kinases, which are key regulators of cellular signaling pathways.[14]

The diagram below illustrates a hypothetical signaling pathway where a 4,6-dimethyl-1H-indole derivative could act as an inhibitor of a protein kinase cascade, a common mechanism of action for indole-based drugs.[1]

Conclusion

The 4,6-dimethyl-1H-indole ring system represents a valuable scaffold with tunable electronic properties. The presence of electron-donating methyl groups is predicted to enhance its electron density, leading to a smaller HOMO-LUMO gap, red-shifted absorption and emission spectra, and a lower oxidation potential compared to the parent indole. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these properties. A deeper understanding of the electronic landscape of this and related indole derivatives will undoubtedly accelerate the development of novel and effective molecules for a wide range of applications in medicine and materials science.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. irjweb.com [irjweb.com]

- 6. longdom.org [longdom.org]

- 7. eu-opensci.org [eu-opensci.org]

- 8. edinst.com [edinst.com]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 12. sciepub.com [sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Potential Biological Activity of 4,6-dimethyl-1H-indole: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 4,6-dimethyl-1H-indole is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential biological activities of this molecule based on the known pharmacological profiles of structurally related indole derivatives and the broader indole scaffold. The experimental protocols and potential mechanisms described are general and would require specific adaptation and validation for 4,6-dimethyl-1H-indole.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The substitution pattern on the indole ring plays a crucial role in determining the specific pharmacological profile of the resulting derivative. This guide focuses on the potential biological activities of 4,6-dimethyl-1H-indole, a specific isomer of dimethyl-substituted indole. While direct studies are scarce, research on related analogs, such as dimethoxy-indole derivatives, provides valuable insights into its potential as a therapeutic agent.

Potential Biological Activities

Based on the activities of structurally similar compounds and the general indole scaffold, 4,6-dimethyl-1H-indole is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[2][3] They can induce anti-tumor activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptors (EGFR), histone deacetylases (HDACs), kinases, and DNA-topoisomerases, as well as the disruption of tubulin polymerization.[2]

Structurally related 4,6-dimethoxy-1H-indole derivatives have demonstrated anticancer activity.[4][5] For instance, certain derivatives of this compound have shown strong activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range.[4] This suggests that 4,6-dimethyl-1H-indole could also possess antiproliferative properties. The methyl groups at the 4 and 6 positions may influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its anticancer efficacy.

Antimicrobial Activity

The indole scaffold is a common feature in compounds with antimicrobial properties.[1][6] Derivatives of indole have shown activity against a range of bacterial and fungal pathogens.[7] For example, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida species.[7]

The investigation of 4,6-dimethoxy-1H-indole derivatives has also revealed antibacterial properties.[4][5] This suggests that 4,6-dimethyl-1H-indole could be a valuable starting point for the development of new antimicrobial agents. The specific substitution pattern of the dimethyl groups would likely influence the spectrum and potency of its antimicrobial action.

Anti-inflammatory Activity

Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a well-known example of a non-steroidal anti-inflammatory drug (NSAID) built on an indole core.[8] The anti-inflammatory effects of indole compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8]

Recent studies on indole derivatives continue to explore their anti-inflammatory potential. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells.[9] Given the established role of the indole nucleus in modulating inflammatory pathways, 4,6-dimethyl-1H-indole warrants investigation for its potential anti-inflammatory effects.

Quantitative Data Summary

As direct quantitative data for 4,6-dimethyl-1H-indole is not available, the following table summarizes data for a structurally related compound, 4,6-dimethoxy-1H-indole derivatives , to provide a preliminary indication of potential potency.

| Compound Class | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |

| 4,6-dimethoxy-1H-indole Derivatives | Anticancer | MCF-7 | 31.06 - 51.23 µg/mL | [4] |

| 4,6-dimethoxy-1H-indole Derivatives | Antibacterial | Various strains | Not specified | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of a novel compound like 4,6-dimethyl-1H-indole would need to be optimized. Below is a general protocol for a common in vitro assay for anticancer activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of 4,6-dimethyl-1H-indole in a suitable solvent (e.g., DMSO) and then dilute with the cell culture medium to the final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a fresh solution of MTT (e.g., 5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plates for a few hours to allow the formation of formazan crystals. Then, dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]

Visualizations

General Workflow for Novel Compound Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound such as 4,6-dimethyl-1H-indole.

Caption: A generalized workflow for the discovery of bioactive compounds.

Potential Anti-inflammatory Signaling Pathway

Given that many indole derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB pathway, the following diagram illustrates this potential mechanism of action.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

While direct experimental evidence for the biological activity of 4,6-dimethyl-1H-indole is currently lacking, the extensive research on the indole scaffold and its derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Preliminary insights from structurally related dimethoxy-indoles point towards potential anticancer and antimicrobial activities. Furthermore, the well-established anti-inflammatory properties of many indole-containing molecules suggest this is another promising avenue for investigation. Future research involving the synthesis and systematic biological evaluation of 4,6-dimethyl-1H-indole is warranted to fully elucidate its therapeutic potential. The experimental frameworks and potential mechanisms outlined in this guide provide a foundation for such future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 4,6-Dimethyl-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-1H-indole as a versatile building block in the construction of biologically active molecules. The strategic placement of methyl groups at the 4 and 6 positions of the indole scaffold influences its reactivity and provides a unique template for the design of novel therapeutic agents. This document details key synthetic transformations, including the Pictet-Spengler and Mannich reactions, and outlines the synthesis of derivatives with potential antimicrobial and anticancer activities.

Synthesis of Bioactive β-Carboline Derivatives via the Pictet-Spengler Reaction